molecular formula C30H23N3O6 B11108150 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N'-bis(4-methoxyphenyl)isophthalamide

5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N'-bis(4-methoxyphenyl)isophthalamide

Cat. No.: B11108150
M. Wt: 521.5 g/mol
InChI Key: DHHSXPJYYJSKRU-UHFFFAOYSA-N
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Description

5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N’-bis(4-methoxyphenyl)isophthalamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of isoindole and isophthalamide moieties, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N’-bis(4-methoxyphenyl)isophthalamide typically involves multi-step organic reactions. One common method includes the condensation of 1,3-dioxo-1,3-dihydro-2H-isoindole with N,N’-bis(4-methoxyphenyl)isophthalamide under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and quality. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N’-bis(4-methoxyphenyl)isophthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield different isoindole derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N’-bis(4-methoxyphenyl)isophthalamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N’-bis(4-methoxyphenyl)isophthalamide involves its interaction with specific molecular targets and pathways. The compound’s isoindole moiety allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N’-bis(4-methoxyphenyl)isophthalamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C30H23N3O6

Molecular Weight

521.5 g/mol

IUPAC Name

5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(4-methoxyphenyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C30H23N3O6/c1-38-23-11-7-20(8-12-23)31-27(34)18-15-19(28(35)32-21-9-13-24(39-2)14-10-21)17-22(16-18)33-29(36)25-5-3-4-6-26(25)30(33)37/h3-17H,1-2H3,(H,31,34)(H,32,35)

InChI Key

DHHSXPJYYJSKRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC=C(C=C5)OC

Origin of Product

United States

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